molecular formula C13H19NO B123723 Trans-4-(benzyloxy)cyclohexanamine CAS No. 98454-39-8

Trans-4-(benzyloxy)cyclohexanamine

Cat. No. B123723
CAS RN: 98454-39-8
M. Wt: 205.3 g/mol
InChI Key: QEJZOTXVZFPSPN-UHFFFAOYSA-N
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Description

Trans-4-(benzyloxy)cyclohexanamine is a compound that is structurally related to various cyclohexane derivatives which have been studied for their unique chemical and physical properties. The compound itself is not directly mentioned in the provided papers, but the research on similar compounds provides insights into the potential characteristics and applications of Trans-4-(benzyloxy)cyclohexanamine.

Synthesis Analysis

The synthesis of cyclohexane derivatives can be complex, involving multiple steps and the need for chiral building blocks to achieve the desired stereochemistry. For instance, an optically active trans-cyclohexenone derivative was synthesized starting from a bis(benzyloxy) epoxy butane, which then reacted with excellent stereoselectivity with organocopper reagents, indicating the potential for creating substituted cyclohexane compounds with high stereocontrol . This suggests that similar methods could potentially be applied to synthesize Trans-4-(benzyloxy)cyclohexanamine with the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial in determining their chemical reactivity and physical properties. For example, the assignment of correct structures and conformational analysis of isomeric cyclohexanecarboxylic acids was achieved using NMR and FT-IR spectroscopy, which revealed substantial intramolecular hydrogen bonding and a dynamic equilibrium between hydrogen-bonded and non-hydrogen-bonded forms . This indicates that Trans-4-(benzyloxy)cyclohexanamine could also exhibit interesting conformational dynamics and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives can vary significantly depending on their substitution patterns and stereochemistry. The AlCl3 catalyzed addition of benzene to a cyclohexenecarboxylic acid derivative led to a specific phenyl-substituted product, demonstrating the influence of reaction conditions and catalysts on the outcome of chemical reactions involving cyclohexane rings . This knowledge can be applied to predict and control the reactions of Trans-4-(benzyloxy)cyclohexanamine.

Physical and Chemical Properties Analysis

Cyclohexane derivatives can exhibit a range of physical properties, including the formation of liquid crystalline phases. The crystal and molecular structures of trans, trans-4'-alkylbicyclohexyl-4-carbonitriles were studied, revealing that these compounds exhibit liquid crystalline phases at higher temperatures and assume chair conformations with trans-oriented alkyl groups . Similarly, the synthesis and mesomorphic properties of various cyclohexane-based benzoates were investigated, discussing the effects of the alicyclic part and lateral substituents on their liquid-crystalline properties . These studies suggest that Trans-4-(benzyloxy)cyclohexanamine could also possess unique physical properties, potentially including mesophase formation.

Scientific Research Applications

Chiral Building Block for Preparation of Substituted Cyclohexane Compounds

Trans-4-(benzyloxy)cyclohexanamine serves as an efficient chiral building block in the synthesis of substituted cyclohexane compounds. It has been synthesized from readily available starting materials and exhibits excellent stereoselectivity in its reactions, highlighting its potential for creating optically active compounds (Hanazawa et al., 2000).

Synthesis of Constrained Lysine Derivatives

The compound has been utilized in the synthesis of constrained lysine derivatives, showcasing its versatility in organic synthesis. This is evident in studies where it has been used in titanium-mediated cyclopropanation of nitriles with unsaturated Grignard reagents, providing a pathway for creating complex organic structures (Forcher et al., 2015).

Oxidative Degradation of Benzene in the Troposphere

Research involving Trans-4-(benzyloxy)cyclohexanamine has contributed to understanding the oxidative degradation of benzene under tropospheric conditions. This includes exploring the reaction pathways, energetics, and product yields of the reaction of hydroxycyclohexadienyl radical with O2, a crucial process in atmospheric chemistry (Olivella et al., 2009).

Enzymatic Synthesis of Analgesics

The compound has also been used in the chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives, leading to the efficient synthesis of analgesics like U-(-)-50,488. This process highlights its role in the development of pharmaceuticals through stereospecific syntheses (González‐Sabín et al., 2004).

Catalytic Activity in Dehydrogenation Reactions

In the realm of catalysis, Trans-4-(benzyloxy)cyclohexanamine-derived compounds have been used to synthesize cyclohexane-based phosphinite iridium pincer complexes. These complexes exhibit significant catalytic activity in dehydrogenation reactions, marking their importance in catalytic processes (Polukeev & Wendt, 2017).

Mechanism of Action

The mechanism of action of Trans-4-(benzyloxy)cyclohexanamine is not detailed in the available resources .

Safety and Hazards

Trans-4-(benzyloxy)cyclohexanamine is associated with some safety hazards. It has been classified under GHS07 and the signal word for this compound is "Warning" . The specific hazard statements and precautionary statements are not detailed in the available resources .

Future Directions

The future directions of Trans-4-(benzyloxy)cyclohexanamine are not detailed in the available resources .

properties

IUPAC Name

4-phenylmethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJZOTXVZFPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540789
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-(benzyloxy)cyclohexanamine

CAS RN

98454-39-8
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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